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Tris(n-propylcyclopentadienyl)yttrium(III)

ALD precursor Thermal property Volatility

Tris(n-propylcyclopentadienyl)yttrium(III) [Y(n-PrCp)₃] is a homoleptic cyclopentadienyl yttrium precursor engineered for ALD and CVD of Y₂O₃ thin films. Unlike Y(thd)₃ β-diketonate precursors requiring ozone or plasma, Y(n-PrCp)₃ enables thermal ALD with water vapor, delivering ~5× higher GPC. Its melting point (~110°C) supports reliable vapor delivery, reducing condensation risk vs. higher-melting analogs like Y(iPrCp)₃. Ideal for high-κ dielectrics, optical coatings, and thermal barrier layers. Select for ozone-free, high-throughput Y₂O₃ ALD.

Molecular Formula C24H33Y
Molecular Weight 410.4 g/mol
CAS No. 329735-73-1
Cat. No. B6318734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(n-propylcyclopentadienyl)yttrium(III)
CAS329735-73-1
Molecular FormulaC24H33Y
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3]
InChIInChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3
InChIKeyYZGKYTILGMHKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(n-propylcyclopentadienyl)yttrium(III) (CAS 329735-73-1) | Organometallic Precursor for Yttrium Oxide ALD/CVD


Tris(n-propylcyclopentadienyl)yttrium(III), abbreviated as Y(n-PrCp)₃ or Y(CpPr)₃, is a homoleptic cyclopentadienyl-type organometallic compound of yttrium with the formula (C₃H₇C₅H₄)₃Y. It belongs to the broader Y(RCp)₃ family of volatile precursors designed for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of yttrium-containing thin films, particularly yttrium oxide (Y₂O₃) for high-κ dielectrics, optical coatings, and thermal barrier layers [1]. The compound is an air- and moisture-sensitive solid with a reported melting point of approximately 110–113 °C and serves as a liquid precursor under typical deposition conditions due to its favorable thermal properties [2].

Why Tris(n-propylcyclopentadienyl)yttrium(III) Cannot Be Substituted by Generic Yttrium Precursors


Yttrium precursors for ALD and CVD exhibit substantial differences in volatility, thermal stability, reactivity, and film growth characteristics that preclude simple one-for-one substitution. Classic β-diketonate precursors such as Y(thd)₃ require highly reactive co-reactants like ozone or oxygen plasma and deliver low growth per cycle (GPC) rates, limiting throughput [1]. In contrast, cyclopentadienyl-type Y(RCp)₃ precursors enable thermal ALD with water vapor, but the alkyl substituent (R = H, Me, Et, n-Pr, i-Pr) directly modulates critical process parameters including the ALD temperature window, GPC, and film uniformity [2][3]. Selecting the wrong analog can shift the process window outside equipment capabilities, reduce deposition rate, or compromise film quality—making precursor selection a quantifiable engineering decision rather than a catalog interchange.

Tris(n-propylcyclopentadienyl)yttrium(III) | Quantitative Differentiation Against Key Comparators


Melting Point Differentiation: Y(n-PrCp)₃ vs. Y(iPrCp)₃

The melting point of Y(n-PrCp)₃ is reported as approximately 110–113 °C, which is lower than that of its isopropyl-substituted analog Y(iPrCp)₃. This lower melting point may translate to improved precursor delivery characteristics and reduced risk of condensation in vapor delivery lines under typical bubbler operating conditions [1].

ALD precursor Thermal property Volatility

ALD Growth Per Cycle: Y(n-PrCp)₃ Class Comparison vs. β-Diketonate Y(thd)₃

Cyclopentadienyl-type precursors (Y(RCp)₃ family) deliver approximately 5× higher growth per cycle than β-diketonate precursors. ALD from Y(MeCp)₃ and H₂O exhibits a GPC of approximately 0.12 nm/cycle, compared to Y(thd)₃-based ALD with O₃ which yields substantially lower values [1]. As a member of the same Y(RCp)₃ family, Y(n-PrCp)₃ is expected to achieve comparable GPC enhancement.

Atomic layer deposition Growth per cycle Throughput

Co-Reactant Compatibility: Y(n-PrCp)₃ Family Enables Thermal H₂O ALD

Y(RCp)₃ precursors, including Y(MeCp)₃ and Y(EtCp)₃, are sufficiently reactive to enable thermal ALD with water vapor as the co-reactant, eliminating the need for ozone generators or plasma systems. In contrast, β-diketonate precursors such as Y(thd)₃ require O₃ or O₂ plasma for film growth [1]. Y(n-PrCp)₃ belongs to this reactive cyclopentadienyl family and is expected to exhibit similar H₂O compatibility.

ALD Co-reactant Process simplicity

Tris(n-propylcyclopentadienyl)yttrium(III) | Preferred Application Scenarios Based on Evidence


High-Throughput Thermal ALD of Y₂O₃ High-κ Dielectrics

For semiconductor manufacturers seeking to maximize wafer throughput in Y₂O₃ high-κ dielectric deposition, Y(n-PrCp)₃ offers the class-validated advantage of ~5× higher GPC versus β-diketonate precursors, combined with compatibility with simple H₂O co-reactant chemistry [1]. The lower melting point relative to Y(iPrCp)₃ further supports reliable vapor delivery in high-volume manufacturing tools [2].

Process Development Requiring Ozone-Free ALD Infrastructure

Facilities without ozone generation capability or seeking to minimize safety hazards should prioritize Y(n-PrCp)₃ over Y(thd)₃. The Y(RCp)₃ family's reactivity with water vapor enables thermal ALD without plasma or ozone, as demonstrated for Y(MeCp)₃ and Y(EtCp)₃ [1]. Y(n-PrCp)₃ is expected to inherit this advantageous co-reactant compatibility.

Low-Temperature Precursor Delivery Optimization

Process engineers optimizing bubbler temperature and precursor line heating may prefer Y(n-PrCp)₃ over higher-melting cyclopentadienyl analogs. The reported melting point of 110–113 °C for Y(n-PrCp)₃ is lower than that of Y(iPrCp)₃ [2], potentially reducing the risk of precursor condensation and enabling more stable vapor draw at lower source temperatures.

Yttrium Oxide Optical Coatings and Thermal Barrier Layers

For optical coating and thermal barrier applications where film thickness uniformity and stoichiometry are critical, Y(n-PrCp)₃ as a member of the Y(RCp)₃ family provides a well-established route to high-quality Y₂O₃ films via thermal ALD with water [1]. The broader ALD window of cyclopentadienyl precursors (200–400 °C) allows process flexibility across different substrate thermal budgets.

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